![molecular formula C17H16ClN5O2 B2969862 N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide CAS No. 2411244-50-1](/img/structure/B2969862.png)
N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide
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Description
The compound “N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of starting materials like methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate . The introduction of heteroaromatic rings can enhance the inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles . It also contains a methoxyphenyl group and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, the molecular weight is reported to be 243.69, and it has a storage temperature of 4 degrees Celsius .Future Directions
properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-4-2-12(3-5-14)10-23-11-13(8-22-23)17(24)21-9-15-16(18)20-7-6-19-15/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZZLGZHZHDALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NCC3=NC=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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